6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol
CAS No.: 93892-42-3
Cat. No.: VC15921692
Molecular Formula: C18H26O
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93892-42-3 |
---|---|
Molecular Formula | C18H26O |
Molecular Weight | 258.4 g/mol |
IUPAC Name | 6-cyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
Standard InChI | InChI=1S/C18H26O/c1-17(2)11-18(3,4)15-10-16(19)13(9-14(15)17)12-7-5-6-8-12/h9-10,12,19H,5-8,11H2,1-4H3 |
Standard InChI Key | IAXRJXQHJSFPBF-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(C2=C1C=C(C(=C2)O)C3CCCC3)(C)C)C |
Introduction
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol is a complex organic compound with the CAS number 93892-42-3. It belongs to the indan family, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals and materials science. The compound's structure includes a cyclopentyl group attached to a tetramethylindan backbone, which is further functionalized with a hydroxyl group at the 5-position.
Preparation and Raw Materials
The preparation of 6-cyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves organic synthesis techniques. While detailed synthesis protocols are not widely documented, it is likely that the compound is synthesized through reactions involving cyclopentyl halides and tetramethylindan precursors.
6-(tert-Butyl)-1,1,3,3-tetramethylindan-5-ol
-
CAS Number: 53718-27-7
-
Molecular Formula: C17H26O
-
Molecular Weight: 246.388 g/mol
-
Physical Properties: Boiling Point = 312.1°C at 760 mmHg; Flash Point = 140.5°C
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol | 93892-42-3 | C18H26O | 258.39844 |
6-(tert-Butyl)-1,1,3,3-tetramethylindan-5-ol | 53718-27-7 | C17H26O | 246.388 |
1-(4-Hydroxyphenyl)-1,3,3-trimethyl-2H-inden-5-ol
-
CAS Number: 109252-41-7
-
Molecular Formula: C18H20O2
-
Molecular Weight: 268.350 g/mol
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol | 93892-42-3 | C18H26O | 258.39844 |
1-(4-Hydroxyphenyl)-1,3,3-trimethyl-2H-inden-5-ol | 109252-41-7 | C18H20O2 | 268.350 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume